Home > Products > Screening Compounds P40372 > 1-(4-BENZYLPIPERIDIN-1-YL)-2-(4-BROMOPHENYL)ETHAN-1-ONE
1-(4-BENZYLPIPERIDIN-1-YL)-2-(4-BROMOPHENYL)ETHAN-1-ONE -

1-(4-BENZYLPIPERIDIN-1-YL)-2-(4-BROMOPHENYL)ETHAN-1-ONE

Catalog Number: EVT-3712164
CAS Number:
Molecular Formula: C20H22BrNO
Molecular Weight: 372.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP)

Compound Description: 4-B-[125I]-IBSP is a radiolabeled compound investigated for its potential use in imaging and therapy, particularly in the context of lung malignancies. Studies in rats have examined its biodistribution and estimated the effective absorbed radiation dose to human organs following intravenous administration. The findings suggest that 4-B-[125I]-IBSP could be a suitable and safe candidate for clinical studies, especially for lung malignancies [].

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione

Compound Description: This compound is a product of a reaction between 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine []. It showcases the reactivity of specific trione derivatives with benzylamine.

(3aR,6S,6aR)-6-Benzyl-1-(4-bromophenyl)-5-tosyl-cis-perhydropyrrolo[3,4-b]pyrrole

Compound Description: This compound features two fused pyrrolidine rings, each adopting a twist conformation []. The presence of the 4-bromophenyl group and benzyl group highlights its structural similarity to other compounds discussed.

N-(1-(4-Bromophenyl)vinyl)acetamide

Compound Description: N-(1-(4-bromophenyl)vinyl)acetamide is synthesized through a process involving the reductive acetylation of 1-(4-bromophenyl)ethanone oxime using iron(II) acetate []. This compound exemplifies the synthesis of N-acetyl enamides from oximes.

1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues

Compound Description: This group of compounds act as histamine H3 receptor antagonists. Studies have investigated the impact of various structural modifications on their antagonistic activity. Modifications include replacing the piperazine scaffold with a piperidine ring, shifting substituent positions on the guanidine moiety, and altering guanidine basicity [].

3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate

Compound Description: This compound is characterized by its piperidine ring in a chair conformation, a planar triazole ring, and a planar benzisoxazole ring []. The 4-bromophenyl group is linked to the triazole ring.

2-(3-acetyl-1-(4-bromophenyl)-5-((R)-4-chlorophenyl)- 1,2,4-triazolo-4-yl)-2-deoxy-1,3,4,6-tetraacetyl-β-D-glucose

Compound Description: This compound results from the reaction between 1,3,4,6-tetraacetyl-2-deoxy-[(4-chlorophenyl)-methyleneamino]-4-D-glucopyranoside and 1-(4-bromophenyl)-hydrazono-1-chloropropanone [, ]. Its structure is characterized by a triazoline moiety with the newly generated stereocenter C32 having an R-configuration.

3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione and its derivatives

Compound Description: This compound and its derivatives, which include 3-(Benzimidazol-2-yl-amino)-5-(substituted benzylidene)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione (4a-e) and 5-(2-substituted phenylhydrazono)-3-(benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidine-4,6-dione (5a-c), were synthesized and evaluated for antimicrobial activity [].

1-[5-Acetyl-4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone monohydrate

Compound Description: This compound features a 1,4-dihydropyridine ring adopting a flattened-boat conformation, with the benzene ring positioned orthogonally []. The crystal packing involves supramolecular arrays stabilized by hydrogen bonding.

N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

Compound Description: This complex molecule incorporates several ring systems, including bromophenyl, thiadiazolyl, pyrazolyl, phenyl, and indolyl rings []. The molecule exhibits various twists and dihedral angles between these ring systems.

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: This series of compounds are synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide compounds. They contain a 1,3,4-oxadiazole ring and a bromophenyl group [].

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

Compound Description: SCH 351125 is a selective CCR5 antagonist with high affinity for the receptor and potent activity against RANTES binding. Its development involved structure-activity studies on piperidino-piperidine derivatives. SCH 351125 exhibits excellent antiviral potency against various primary HIV-1 viral isolates and has good oral bioavailability in several species, making it a potential therapeutic agent for treating HIV-1 infection [].

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives

Compound Description: This series of compounds combine 1,3,4-oxadiazole and piperidine moieties and exhibit a range of biological activities. They show moderate to strong antibacterial activity against specific bacterial strains, act as acetylcholinesterase inhibitors, and demonstrate strong urease inhibitory activity [].

(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone

Compound Description: This compound, containing a 1,2,3-triazole ring, was synthesized using a one-pot three-component reaction. Its molecular structure, characterized by CH···O, CH···Br, N···C, and CH···π interactions, was confirmed through single-crystal X-ray analysis and computational studies [].

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

Compound Description: These compounds, synthesized from 2-furyl(1-piperazinyl)methanone, demonstrate significant enzyme inhibitory activity, particularly against acetylcholinesterase and butyrylcholinesterase. They also show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The presence of a furan ring and a piperazine ring linked by a carbonyl group are key structural features of these compounds [].

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). Developed through structure-activity relationship studies optimizing potency and in vivo efficacy of keto-benzimidazole leads, AMG 579 exhibits high target occupancy in the brain and demonstrates efficacy in preclinical models of psychiatric disorders [].

(3R,65)-3-Benzyl-4-methyl-1,4-diaza-bicyclo[4.4.0]decan-2,5-dione

Compound Description: This bicyclic compound consists of a piperidine ring in a chair conformation fused with a diketopiperazine ring in a boat form. The benzyl group adopts an axial position, folding above the diketopiperazine ring. The molecule does not show any dimerization tendencies [].

4(4'-Bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols

Compound Description: This series of compounds, synthesized from chalcones and thiourea, exhibit significant to moderate antimicrobial, anthelmintic, and insecticidal activities []. The presence of a pyrimidine-2-thiol ring substituted with a 4-bromophenyl group and an acetyl group are key structural features.

2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)1,2-dihydropyridine/pyrane and related compounds

Compound Description: This compound, a versatile synthetic intermediate, is prepared from 4-(4-bromophenyl)-4-oxobut-2-enoic acid and malononitrile. It serves as a key starting material for synthesizing various heterocycles, including reactive dienes and dienophiles [].

N-Acetyl-β-D-mannosaminyl-(1→4)-α-D-glucopyranoside and related compounds

Compound Description: This compound and related molecules like O-β-D-Mannopyranosyl-(1→4)-O-α-D-mannopyranosyl-(1→3)-L-rhamnopyranose and O-(2-acetamido-2-deoxy-β-D-mannopyranosyl)-(1→4)-O-α-D-galactopyranosyl-(1→4)-D-galactopyranose are synthesized using in-situ-activating glycosylation techniques [, ]. These compounds often serve as building blocks for synthesizing complex oligosaccharides.

Benzyl 2,3-di-O-acetyl-4,6-cyclo-4,6-dideoxy-β-D-galactopyranosyl-(1-4)-2,3,6-tri-O-acetyl-β-D-glucopyranoside

Compound Description: This compound, a cyclopropane-substituted disaccharide, is prepared by treating benzyl 2,3-di-O-acetyl-4,6-dideoxy-4,6-diiodo-D-galactopyranosyl-(14)-2,3,6-tri-O-acetyl-D-glucopyranoside with zinc, ammonium chloride, and vitamin B12 as a catalyst. The molecule features a sofa conformation for the cyclopropane-substituted pyranose ring and a chair conformation for the other pyranose ring [].

3-Amino-1-(1,4-benzodioxan)-2-yl-methoxy-2-propanols

Compound Description: This class of compounds, synthesized from 2-hydroxymethyl-1,4-benzodioxan and epichlorohydrin, are recognized for their therapeutic potential in treating hypertension and cardiac arrhythmia []. They typically feature a benzodioxane ring system linked to an amino alcohol moiety.

1-Benzyl-4-(4-bromophenyl)-2-imino-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile and 1-benzyl-4-(4-fluorophenyl)-2-imino-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile

Compound Description: These two isotypic compounds consist of a 2-iminopyridine ring fused with a cyclooctane ring. The cyclooctane ring adopts different conformations in each compound: a twisted chair-chair conformation in one and a twisted boat-chair conformation in the other [].

2-(Aralkylated/Arylated/Arenylatedthio) 5-Benzyl-1,3,4-Oxadiazoles

Compound Description: These derivatives of 5-benzyl-1,3,4-oxadiazole-2-thiol exhibit moderate inhibitory activity against cholinesterases, particularly those incorporating 3-nitro/4-nitrophenyl moieties at the S-position []. They demonstrate lower cytotoxicity compared to the reference standard doxorubicin.

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3)

Compound Description: D2AAK1_3, designed as a modification of the multi-target compound D2AAK1, exhibits nanomolar affinity for the human dopamine D2 receptor. This compound, synthesized from 5-ethoxyindole and 1-benzyl-4-piperidone, has a non-planar conformation and good thermal stability [].

3,4,6-Tri-O-benzoyl-2-(benzoyloxyimino)-2-deoxy-α-D-arabino-hexopyranosyl bromide (1a)

Compound Description: This compound serves as a fundamental building block in synthesizing immunologically relevant β-glycosides of N-acetyl-D-mannosamine, including β-D-ManpNAc-1-OMe, β-D-ManpNAc-(1→6)-D-Gal, and β-D-ManpNAc-(1→4)-α-D-Glcp-1-OMe [].

(N-Acetyl- and N-Stearoyl-2-amino-2-deoxy-β-D-glucopyranosyl)-(1→4)-N-acetylnormuramoyl-L-2-aminobutanoyl-D-isoglutamine

Compound Description: This compound and its analogs are synthesized through a multi-step process involving glycosylation reactions and deprotection steps. These molecules, designed as analogs of GMDP, are recognized for their immunopotentiating activity [].

1,4-Anhydro-3-azido-3-deoxy-2-O-(p-substituted benzyl)-α-D-ribopyranoses (A3A2SBR)

Compound Description: This series of monomers, varying in their p-substituted benzyl groups, are used in ring-opening polymerization reactions. The structure of the monomers influences the selectivity of the polymerization and the properties of the resulting polysaccharides [].

N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide

Compound Description: This compound comprises a piperidine ring, a thiazole ring, and a benzene ring connected by various linkers. The piperidine ring adopts a chair conformation, while the thiazole ring exhibits specific dihedral angles with its adjacent rings [].

1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives

Compound Description: These novel compounds, synthesized as potential antidepressants, were evaluated for their activity in the forced swimming test (FST) in mice. Compounds with significant antidepressant-like effects demonstrated a notable decrease in immobility behavior [].

[4‐(4‐Bromophenyl)‐2‐thiazolyl]hydrazones and their D‐Galactose Derivatives

Compound Description: These compounds, synthesized from thiosemicarbazones and 2,4'-dibromoacetophenone, were evaluated for their antimicrobial activity. Some of these derivatives, particularly those containing a thiazole ring and a 4-bromophenyl group, showed potent activity against Candida albicans [].

1-Acetyl-3'-(4-bromophenyl)-3'-chlorospiro[3H-indole-3,2'-oxetan]-2(1H)-one

Compound Description: This spiro compound features a distorted indole ring, an oxetane ring, and a 4-bromophenyl substituent. The orientations of these substituents are influenced by the spiro junction and the chlorine atom's position [].

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Compound Description: This compound, containing a pyrazole ring, was characterized using X-ray crystallography. The pyrazole ring's orientation is influenced by the presence of the benzyl and bromophenyl substituents [].

2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)

Compound Description: Compound 1 is a potent sigma receptor 1 (S1R) ligand with high affinity, comparable to haloperidol. It acts as an agonist at the S1R. Computational studies, including docking and molecular dynamics simulations, provided insights into its binding mode and highlighted crucial interacting residues within the binding pocket [].

1′‐Organyl‐1,2,3,4‐tetrahydrospiro[naphthalene‐1,4′‐piperidine] derivatives and their sila-analogues

Compound Description: This group of compounds, including derivatives with varying substituents at the 1'-position and their silicon analogues, are high-affinity, selective σ1 ligands. Replacing the carbon spirocenter with silicon enhances σ1 receptor affinity and improves σ1/σ2 selectivity [].

Amine adducts of Tri(4-bromophenyl)boroxine (PBB), Tri(3-nitrophenyl)boroxine (MNB), and Tri(3-aminophenyl)boroxine (MAB)

Compound Description: This study explores the synthesis and characterization of adducts formed between triarylboroxines (PBB, MNB, and MAB) and various N-donor ligands. These adducts are characterized using techniques such as elemental analysis, melting point determination, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Variable temperature NMR studies provide insights into ligand dissociation-recombination processes occurring in solution [].

1‐Acetyl‐3‐(4‐bromophenyl)‐5‐(2‐furyl)‐2‐pyrazoline

Compound Description: This compound, characterized by a pyrazoline ring, includes a 4-bromophenyl and a 2-furyl substituent. Its structure and conformation are influenced by the presence of these substituents [].

5'-Acetyl-3'-(4-bromophenyl)spiro[4H-1-benzopyran-4,2'-(3'H)-[1,3,4]thiadiazole]

Compound Description: This spiro compound, featuring a benzopyran and a thiadiazole ring system, was synthesized through a cycloaddition reaction. The structure of this compound, confirmed through X-ray diffraction, contradicts earlier reports about the cycloaddition reaction's regioselectivity [].

Properties

Product Name

1-(4-BENZYLPIPERIDIN-1-YL)-2-(4-BROMOPHENYL)ETHAN-1-ONE

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-bromophenyl)ethanone

Molecular Formula

C20H22BrNO

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C20H22BrNO/c21-19-8-6-17(7-9-19)15-20(23)22-12-10-18(11-13-22)14-16-4-2-1-3-5-16/h1-9,18H,10-15H2

InChI Key

DWTDMLSBCKDZDN-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.